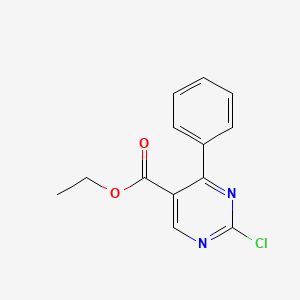

乙酸2-氯-4-苯基嘧啶-5-羧酸乙酯

描述

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylates. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, substituted with various functional groups. The ethyl ester group at position 5 and the chloro-phenyl group at position 2 are indicative of the compound's potential for further chemical modifications and biological activity.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in several studies. For instance, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was prepared and its crystal structure determined by single-crystal X-ray diffraction, indicating the feasibility of synthesizing complex pyrimidine derivatives with specific substitutions . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives, showcasing the versatility of pyrimidine carboxylates in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various analytical techniques. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, were investigated using Gaussian09 software, demonstrating the compound's optimized geometry and electronic properties . Single crystal X-ray structural analysis has also been performed on polymorphs of related compounds, revealing insights into their molecular geometries and intermolecular interactions .

Chemical Reactions Analysis

Pyrimidine carboxylates undergo various chemical reactions, expanding their utility in synthetic chemistry. Reactions with O-nucleophiles and N-nucleophiles have been explored, leading to the formation of phenoxymethyl- and methoxymethylpyridine carboxylates, as well as dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . Additionally, the reaction of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate via abnormal Beckmann rearrangement and subsequent reactions to synthesize pyrazolopyrimidine derivatives further exemplifies the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine carboxylates are influenced by their molecular structure. The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides data on its monoclinic space group, unit cell parameters, and density, which are crucial for understanding its physical properties . The HOMO and LUMO analysis, as well as the molecular electrostatic potential of related compounds, offer insights into their electronic properties and potential applications in nonlinear optics and as inhibitors for drug development .

科研应用

抗微生物活性

已经探索了乙酸2-氯-4-苯基嘧啶-5-羧酸乙酯及其衍生物的潜在抗微生物特性。研究表明,通过与各种化合物反应获得的某些衍生物在体外对致病微生物表现出抗微生物活性,展示了它们作为抗微生物剂的潜力。例如,从乙酸4-氯-2-苯基嘧啶-4-羧酸乙酯合成的巯基和氨基嘧啶衍生物已显示出对致病微生物的活性,表明这些化合物的抗微生物潜力(El-kerdawy et al., 1990)。

杂环化合物的合成

乙酸2-氯-4-苯基嘧啶-5-羧酸乙酯可作为合成具有潜在药理应用的各种杂环化合物的前体。例如,它已被用于合成新型的嘧啶并[5,4-e]-1,3-噻嗪和嘧啶并[4,5-d]嘧啶衍生物,在药理检验中展示出镇痛、抗炎和免疫抑制活性(Malinka, Zawisza, & Zajac, 1989)。

细胞毒活性

从乙酸2-氯-4-苯基嘧啶-5-羧酸乙酯合成新型5-甲基-4-硫代嘧啶衍生物导致了具有细胞毒活性的化合物的发现。对这些衍生物对各种癌细胞系和正常细胞的细胞毒性研究为其治疗潜力和选择性提供了见解(Stolarczyk et al., 2018)。

无溶剂条件下嘧啶的合成

乙酸2-氯-4-苯基嘧啶-5-羧酸乙酯已被用于微波介导的无溶剂条件下合成新型嘧啶并[1,2-a]嘧啶。这突显了该化合物在绿色化学中的实用性,通过最小化溶剂使用和简化合成途径(Eynde, Hecq, Kataeva, & Kappe, 2001)。

新环系统的开发

该化合物在新化学结构的合成中发挥了重要作用,例如苯并[b]嘧啶并[4,5-f]噻吩环系统。这一发现为化学研究和开发具有潜在应用的新化合物开辟了新途径(Schwan & Miles, 1982)。

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

性质

IUPAC Name |

ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKGKYDTQXQWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | |

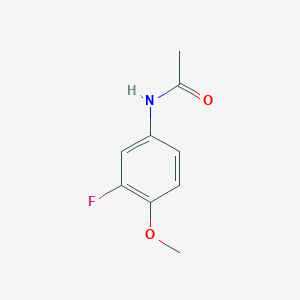

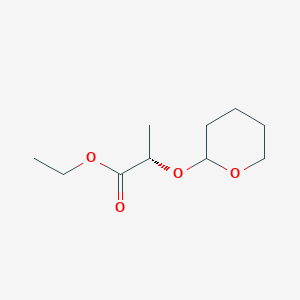

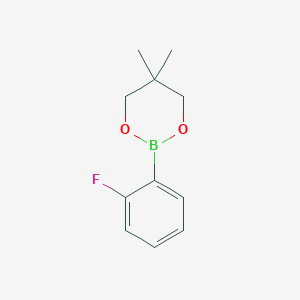

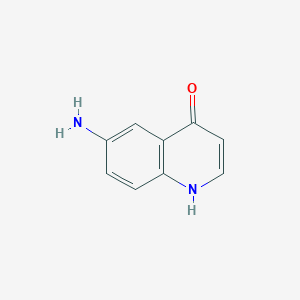

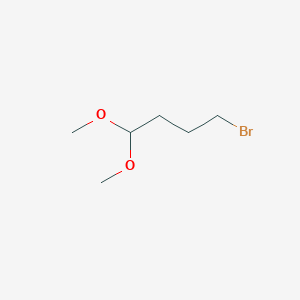

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)